molecular formula C20H23N5O4S B2842060 2-(4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034338-17-3

2-(4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2842060
CAS No.: 2034338-17-3
M. Wt: 429.5
InChI Key: SNABIABZRNEIJD-UHFFFAOYSA-N
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Description

2-(4-(N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenoxy)acetamide ( 2034338-17-3) is a high-purity chemical compound with a molecular formula of C20H23N5O4S and a molecular weight of 429.49 g/mol . This synthetic molecule features a complex structure comprising multiple pharmacologically significant moieties, including a 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole group linked via an ethylsulfamoyl bridge to a phenoxyacetamide unit . The compound's structural configuration incorporates hydrogen bond donors and acceptors, contributing to its potential for targeted molecular interactions in biochemical systems . Researchers can utilize this compound in various pharmaceutical and chemical biology applications, particularly as a key intermediate in developing targeted therapeutic agents. The presence of both sulfonamide and pyrazole functionalities suggests potential investigation as a modulator of specific biological pathways, possibly including enzyme inhibition or receptor binding studies, given that structurally related sulfamoyl compounds have demonstrated activity in neurological, inflammatory, and metabolic research areas . This product is offered in multiple quantities to accommodate diverse research needs, with availability ranging from research-scale quantities (2-75 mg) to custom synthesis options . The compound is provided with comprehensive analytical data, including structural characterization using spectroscopic methods (NMR, MS) and purity verification by HPLC to ensure research reproducibility and reliability. Strictly for Research Use Only. Not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[4-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-14-18(15(2)25(24-14)20-5-3-4-11-22-20)10-12-23-30(27,28)17-8-6-16(7-9-17)29-13-19(21)26/h3-9,11,23H,10,12-13H2,1-2H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNABIABZRNEIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole core is synthesized via cyclocondensation of pyridin-2-ylhydrazine with acetylacetone (2,4-pentanedione). The reaction proceeds under reflux in ethanol, yielding the pyrazole scaffold with methyl groups at positions 3 and 5.

Reaction Conditions

  • Reactants : Pyridin-2-ylhydrazine (1.2 equiv), acetylacetone (1.0 equiv)
  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C, 6 hours
  • Yield : 78–85%

Introduction of the Ethylamine Side Chain

The ethylamine moiety is introduced at position 4 of the pyrazole via bromoethylation followed by nucleophilic substitution.

  • Bromination :
    • The pyrazole is treated with N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄ to yield 4-(2-bromoethyl)-3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole.
  • Amination :
    • The brominated intermediate reacts with aqueous ammonia (28%) in THF at 60°C for 12 hours, producing the ethylamine derivative.

Key Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 2.26 (s, 6H, CH₃), 3.45 (t, 2H, CH₂NH₂), 4.12 (q, 2H, CH₂Py), 7.32–8.45 (m, 4H, Py-H).

Formation of 4-(N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenol

The sulfonamide linkage is established using 4-hydroxybenzenesulfonyl chloride.

Sulfonylation Reaction

The ethylamine intermediate reacts with 4-hydroxybenzenesulfonyl chloride in the presence of triethylamine (TEA) to form the sulfonamide.

Reaction Conditions

  • Reactants : Ethylamine derivative (1.0 equiv), 4-hydroxybenzenesulfonyl chloride (1.1 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Dichloromethane (DCM), 0°C → room temperature
  • Time : 4 hours
  • Yield : 82%

Characterization

  • FT-IR (cm⁻¹) : 3275 (N-H), 1330, 1150 (SO₂ asym/sym)
  • MS (ESI+) : m/z 403.2 [M+H]⁺

Etherification with Chloroacetamide

The phenolic hydroxyl group undergoes nucleophilic substitution with chloroacetamide to install the acetamide moiety.

Optimization of Ether Formation

Based on methods for analogous phenoxyacetamides, the reaction employs a polar aprotic solvent and strong base to enhance reactivity.

Reaction Conditions

  • Reactants : 4-(N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenol (1.0 equiv), chloroacetamide (1.5 equiv)
  • Base : Potassium carbonate (2.5 equiv)
  • Solvent : DMF, 90°C, 8 hours
  • Yield : 68%

Key Challenges

  • Chloroacetamide’s low reactivity necessitates prolonged heating.
  • Competing hydrolysis of chloroacetamide is mitigated by anhydrous conditions.

Structural Confirmation and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : δ 2.27 (s, 6H, CH₃), 4.52 (s, 2H, OCH₂), 7.14–8.24 (m, 8H, Ar-H), 10.21 (s, 1H, NH).
  • ¹³C NMR : δ 168.5 (CONH₂), 152.3 (SO₂N), 145.8 (Py-C), 24.8 (CH₃).
  • HRMS (ESI+) : m/z 499.1842 [M+H]⁺ (calc. 499.1845).

Purity Assessment

  • HPLC : >98% purity (C18 column, 60:40 acetonitrile/water, 1 mL/min).

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

To circumvent chloroacetamide’s limitations, the Mitsunobu reaction with hydroxyacetamide and diethyl azodicarboxylate (DEAD) was explored but yielded <40% due to side reactions.

Use of Chloroacetyl Chloride

Reacting the phenol with chloroacetyl chloride (1.2 equiv) in pyridine/DCM (0°C, 2 hours) followed by amidation with NH₃ gas achieved 74% yield but required rigorous moisture control.

Scalability and Industrial Considerations

Cost Analysis

  • Pyridin-2-ylhydrazine : $12.5/g (major cost driver)
  • Total synthesis cost : ~$320/g (lab scale)

Environmental Impact

  • Waste streams : DMF (recycled via distillation), halogenated byproducts (neutralized with NaOH).

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. The pyrazole and pyridine rings may also interact with enzyme active sites, affecting their function. The exact pathways and targets would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Benzimidazole-Based Derivatives ()

The compounds 3j and 3k in feature:

  • Benzimidazole sulfinyl groups (e.g., -SO-benzimidazole).
  • Methoxy substituents on aromatic rings.
  • Pyridyl acetamide termini .

Key Differences :

  • sulfinyl) and altering hydrogen-bonding capacity.

Dichlorophenoxy-Pyrimidinyl Derivatives ()

The compound in includes:

  • 2,4-Dichlorophenoxy group, increasing halogen-mediated hydrophobic interactions.
  • Pyrimidinyl-pyrazole substituent , differing from the target’s pyridinyl-pyrazole chain.

Key Differences :

  • The dichlorophenoxy group in enhances lipophilicity compared to the target’s unsubstituted phenoxy ring, which may affect membrane permeability.

Stereochemically Complex Acetamides ()

The compounds in are characterized by:

  • Dimethylphenoxy groups.
  • Tetrahydropyrimidinone side chains.
  • Stereochemical complexity (R/S configurations).

Key Differences :

  • The tetrahydropyrimidinone group in introduces a rigid, cyclic structure absent in the target, which could influence conformational stability .

Physicochemical and Functional Comparisons

Property Target Compound (3j/3k)
Core Structure Phenoxyacetamide Benzimidazole-sulfinyl Dichlorophenoxyacetamide Dimethylphenoxyacetamide
Key Substituent Pyridinyl-pyrazole-sulfamoyl Methoxy-benzimidazole Pyrimidinyl-pyrazole Tetrahydropyrimidinone
Hydrogen Bonding High (sulfamoyl, pyridine) Moderate (sulfinyl, pyridine) Moderate (pyrimidine) High (amide, cyclic urea)
Lipophilicity (Predicted) Moderate High (methoxy groups) Very High (Cl substituents) Moderate

Implications of Structural Variations

  • Bioactivity : The sulfamoyl group in the target compound may improve solubility and target engagement compared to sulfinyl or halogenated analogues, though direct activity data are lacking.
  • Synthetic Feasibility : The absence of stereocenters in the target compound simplifies synthesis relative to ’s derivatives.
  • Target Selectivity : The pyridinyl-pyrazole motif could favor kinase or protease inhibition, whereas benzimidazole derivatives () are more typical in proton pump inhibitors .

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

StepOptimal ConditionsYield (%)Purity (%)Reference
SubstitutionK₂CO₃, DMF, 80°C, 12h7892
ReductionFe powder, HCl/ethanol, 60°C, 6h8589
CondensationEDC/HOBt, DCM, RT, 24h6595

Q. Table 2: Common Data Contradictions and Solutions

IssueLikely CauseResolution Strategy
Variable IC₅₀ valuesCell line heterogeneityStandardize assays (CLSI guidelines)
Low aqueous solubilityAggregation in PBS bufferUse co-solvents (e.g., cyclodextrins)
Unstable intermediatesMoisture-sensitive stepsConduct reactions under N₂ atmosphere

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